Imidazo[2,1-b]thiazol-6-ylmethanamine
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Overview
Description
Imidazo[2,1-b]thiazol-6-ylmethanamine is a chemical compound with the molecular formula C6H7N3S . It has a molecular weight of 153.21 . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for Imidazo[2,1-b]thiazol-6-ylmethanamine is 1S/C6H7N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3,7H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Imidazo[2,1-b]thiazol-6-ylmethanamine has a melting point of 32-34°C . It is typically stored at a temperature of 4°C . The compound is in the form of an oil .Scientific Research Applications
Cancer Research
Imidazo[2,1-b]thiazol-6-ylmethanamine has shown promise in cancer research, particularly in the study of leukemia and prostate cancer cell lines. Compounds derived from this chemical structure have exhibited inhibitory activity against cancer cell lines such as SR, HL-60 (TB), and DU-145 . This suggests potential applications in developing chemotherapeutic agents targeting these cancers.
Proteomics
In proteomics, this compound is used as a biochemical tool to understand protein expression, interaction, and function. It can be utilized in various assays to study protein dynamics within cells .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, allowing researchers to create a wide array of derivatives with potential biological activities. Its molecular structure can be modified to produce new compounds for further pharmacological evaluation .
Molecular Biology
In molecular biology, Imidazo[2,1-b]thiazol-6-ylmethanamine can be used to study gene expression and regulation. It may interact with specific proteins or DNA sequences, affecting transcription and translation processes .
Neuroscience
Researchers can explore the neuroactive properties of derivatives of Imidazo[2,1-b]thiazol-6-ylmethanamine. These compounds could influence neurotransmitter systems and have implications for treating neurological disorders .
Pharmacodynamics
This compound’s derivatives can be studied for their pharmacodynamic properties, such as their mechanism of action, bioavailability, and interaction with biological targets. This is crucial for drug development and understanding how drugs exert their effects .
Toxicology
Imidazo[2,1-b]thiazol-6-ylmethanamine can be used in toxicological studies to assess the safety profile of new drugs. Its derivatives’ cytotoxic effects can be evaluated in vitro before proceeding to in vivo studies .
Material Science
In material science, this compound could be investigated for its properties when incorporated into novel materials. Its unique structure might contribute to the development of materials with specific characteristics like conductivity or reactivity .
Safety and Hazards
The safety information for Imidazo[2,1-b]thiazol-6-ylmethanamine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of Imidazo[2,1-b]thiazol-6-ylmethanamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability .
Result of Action
The molecular and cellular effects of Imidazo[2,1-b]thiazol-6-ylmethanamine’s action are currently under investigation. Early studies suggest potential antitumoral properties .
Action Environment
The action, efficacy, and stability of Imidazo[2,1-b]thiazol-6-ylmethanamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h1-2,4H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSVDAKPQOFXKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405496 |
Source
|
Record name | 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
449799-30-8 |
Source
|
Record name | 1-(Imidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[2,1-b][1,3]thiazol-6-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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